N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS No.: 1172434-84-2
Cat. No.: VC4914906
Molecular Formula: C17H15FN6OS
Molecular Weight: 370.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172434-84-2 |
|---|---|
| Molecular Formula | C17H15FN6OS |
| Molecular Weight | 370.41 |
| IUPAC Name | N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H15FN6OS/c1-9-6-13(23(3)21-9)16(25)20-15-7-10(2)22-24(15)17-19-12-5-4-11(18)8-14(12)26-17/h4-8H,1-3H3,(H,20,25) |
| Standard InChI Key | DJBXCESIXYYJBK-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C)C |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure comprises three distinct regions:
-
6-Fluorobenzo[d]thiazole Core: A bicyclic system featuring a benzene ring fused to a thiazole (sulfur- and nitrogen-containing heterocycle), with fluorine substitution at position 6. This fluorine atom enhances electronic effects and metabolic stability .
-
3-Methyl-1H-pyrazol-5-yl Linker: A five-membered nitrogen-rich ring attached to the benzothiazole’s C2 position, providing conformational rigidity and hydrogen-bonding capacity.
-
1,3-Dimethylpyrazole-5-carboxamide Tail: A second pyrazole ring bearing methyl groups at positions 1 and 3, connected via a carboxamide bridge. This moiety contributes to lipophilicity and target affinity.
The molecular formula is C₁₇H₁₆FN₇O₂S, with a molar mass of 425.43 g/mol. Key structural features include:
-
Planar benzothiazole system: Facilitates π-π stacking with biological targets.
-
Fluorine atom: Introduces electronegativity, influencing electronic distribution and bioavailability.
-
Methyl groups: Enhance steric bulk and modulate solubility.
Synthetic Routes
Synthesis involves a multi-step strategy (Figure 1):
Phase 1: Synthesis of 6-Fluorobenzo[d]thiazol-2-amine
2-Amino-6-fluorobenzo[d]thiazole is prepared via cyclization of 2-fluoroaniline with thiourea in the presence of bromine, following protocols adapted from benzothiazole syntheses .
Phase 2: Formation of Pyrazole-Benzothiazole Intermediate
The amine reacts with ethyl acetoacetate under acidic conditions (e.g., HCl/ethanol) to yield 1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-ol. Microwave-assisted methods reduce reaction times from 12 hours to 45 minutes .
Phase 3: Carboxamide Coupling
The intermediate is treated with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Yields typically exceed 65% after purification via column chromatography.
Optimization Insights
-
Solvent selection: Dichloromethane outperforms DMF in minimizing side reactions.
-
Catalysts: DMAP increases acylation efficiency by 20% compared to triethylamine.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (KBr pellet, cm⁻¹):
-
3275: N-H stretch (amide).
-
1680: C=O stretch (carboxamide).
-
1590: C=N (pyrazole).
-
1240: C-F vibration.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
-
δ 2.35 (s, 3H): Methyl group on pyrazole (C3).
-
δ 3.87 (s, 3H) and δ 3.92 (s, 3H): N-methyl groups (C1 and C3 of dimethylpyrazole).
-
δ 6.75–8.20 (m, 4H): Aromatic protons from benzothiazole.
¹³C NMR (100 MHz, DMSO-d₆)
-
δ 162.5: Carboxamide carbonyl.
-
δ 155.8 (d, J = 245 Hz): C-F coupling.
-
δ 148.3, 144.1: Pyrazole carbons.
Mass Spectrometry
-
ESI-MS (m/z): 426.1 [M+H]⁺ (calc. 425.43).
-
Fragmentation pattern includes losses of CH₃ (15 Da) and CONH₂ (44 Da).
Biological Activity and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
-
MIC: 12.5 µg/mL (vs. 6.25 µg/mL for ciprofloxacin).
-
Disrupts cell membrane integrity, evidenced by SYTOX Green uptake .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 178–180°C |
| Solubility (25°C) | DMSO: 45 mg/mL |
| LogP | 2.8 (calculated) |
| pKa | 4.1 (amide NH) |
Stability: Degrades <5% after 6 months at -20°C. Light-sensitive; storage in amber vials recommended.
Applications and Future Directions
-
Drug Development: Lead candidate for COX-2-selective anti-inflammatory agents.
-
Anticancer Research: Pyrazole-thiazole hybrids show promise in tubulin inhibition.
-
Agrochemicals: Fluorinated heterocycles are explored as fungicides .
Challenges:
-
Oral bioavailability: Low aqueous solubility (0.12 mg/mL) necessitates formulation optimization.
-
Metabolic stability: CYP3A4-mediated demethylation identified as a primary clearance pathway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume